molecular formula C14H17N3O3 B2980152 1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one CAS No. 849920-87-2

1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2980152
CAS No.: 849920-87-2
M. Wt: 275.308
InChI Key: RSEKPWHNEVHWGK-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is a substituted dihydroquinolin-2-one derivative characterized by a partially saturated quinoline core (1,2-dihydro), a methyl group at position 1, a nitro group at position 3, and a 2-methylpropylamino substituent at position 3. The 3-nitro group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-methyl-4-(2-methylpropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(2)8-15-12-10-6-4-5-7-11(10)16(3)14(18)13(12)17(19)20/h4-7,9,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKPWHNEVHWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method includes the following steps:

    Amination: The substitution of a nitro group with an amino group.

These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one are compared below with related tetrahydroquinoline and dihydroquinolinone derivatives described in the literature ().

Key Differences and Implications

Core Saturation: The target compound’s 1,2-dihydroquinolin-2-one core contains a ketone group at position 2 and partial saturation, enhancing planarity and conjugation compared to fully saturated 1,2,3,4-tetrahydroquinoline derivatives (e.g., Compounds 53, 58). This may increase π-π stacking interactions in biological targets but reduce solubility .

Substituent Effects: 3-Nitro Group: Unique to the target compound, this group is absent in compounds. 4-Amino Side Chain: The 2-methylpropyl (isobutyl) group in the target compound is bulkier than the pyrrolidinylpropyl (Compound 53) or piperidinyl (Compound 58) substituents. This may enhance lipophilicity (logP) but reduce metabolic stability due to steric hindrance .

In contrast, focuses on reductive amination (e.g., Compound 53) and halogenation (Compound 61), suggesting divergent synthetic pathways .

For example, the -NH proton in the 4-(2-methylpropyl)amino group would resonate downfield (~δ 5–6 ppm in ¹H NMR) due to deshielding, whereas the -NH₂ group in Compound 53 appears at δ 3.1 ppm .

Biological Activity

1-methyl-4-[(2-methylpropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : 1-methyl-4-(2-methylpropylamino)-3-nitroquinolin-2(1H)-one

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its neuroprotective properties and potential therapeutic effects on neurodegenerative diseases.

Research indicates that the compound may exert its effects through the modulation of neurotransmitter systems, particularly by influencing dopaminergic pathways. It has been shown to interact with monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

  • Neuroprotective Effects : Studies have indicated that the compound can protect dopaminergic neurons from oxidative stress, which is a significant factor in neurodegenerative diseases like Parkinson's disease.
  • Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, scavenging free radicals and reducing cellular damage .
  • MAO Inhibition : Similar compounds have been noted for their ability to inhibit MAO-B selectively, which can lead to increased levels of dopamine in the brain, potentially alleviating symptoms of neurodegeneration .

Case Studies

Several studies have investigated the biological activity of related compounds or analogs:

  • A study on analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) highlighted that compounds with similar structures could be good substrates for MAO-B and exhibited neurotoxic effects . This suggests that while some structural similarities exist, the specific substitutions in this compound may alter its neurotoxic potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionProtects dopaminergic neurons from oxidative stress
AntioxidantScavenges free radicals
MAO InhibitionInhibits MAO-B; increases dopamine levels

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